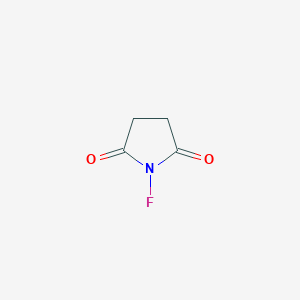

1-Fluoropyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

201281-58-5 |

|---|---|

Molecular Formula |

C4H4FNO2 |

Molecular Weight |

117.08 g/mol |

IUPAC Name |

1-fluoropyrrolidine-2,5-dione |

InChI |

InChI=1S/C4H4FNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 |

InChI Key |

CXSMUARJOOOMOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)F |

Origin of Product |

United States |

Preparation Methods

Method Overview

The most common and straightforward synthetic route to 1-Fluoropyrrolidine-2,5-dione involves the direct fluorination of pyrrolidine-2,5-dione (succinimide) using electrophilic fluorinating agents. A widely used reagent is N-fluorosuccinimide (NFSI) , which selectively introduces a fluorine atom at the nitrogen-adjacent carbon (1-position) of the pyrrolidine ring under mild conditions.

Reaction Conditions

- Reagents: Pyrrolidine-2,5-dione and N-fluorosuccinimide

- Solvent: Typically an inert organic solvent such as dichloromethane or acetonitrile

- Temperature: Mild temperatures, often room temperature to slightly elevated (20–40 °C)

- Time: Several hours to ensure complete fluorination

- Mechanism: Electrophilic fluorination at the 1-position carbon adjacent to the nitrogen atom

Yield and Purity

- Yields typically range from 60% to 85% depending on reaction optimization

- High purity is achievable with standard chromatographic purification

Continuous Flow Synthesis for Industrial Scale-Up

Method Overview

For industrial production, continuous flow synthesis methods have been developed to improve control over reaction parameters and enhance safety when handling fluorinating agents.

Process Description

- Setup: Continuous flow reactors allow precise control of temperature, pressure, and reagent mixing

- Reagents: Pyrrolidine-2,5-dione and fluorinating agents such as N-fluorosuccinimide or other electrophilic fluorine sources

- Optimization: Reaction parameters such as flow rate, temperature (often 25–50 °C), and reagent concentration are optimized to maximize yield and purity

Benefits

- Enhanced safety due to contained reaction environment

- Improved reproducibility and scalability

- Better heat and mass transfer leading to higher yields and selectivity

Microwave-Assisted Ugi Cascade Reaction for Piperazine-2,5-dione Derivatives

While this method is primarily used for piperazine-2,5-dione derivatives, it demonstrates a modern synthetic strategy that could inspire fluorinated pyrrolidine-2,5-dione synthesis:

- A post-Ugi cascade reaction under microwave irradiation

- Mild basic conditions in acetonitrile solvent

- High yields (57–75%) and purity

- Potential for structural diversity and rapid synthesis

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Fluorination with NFSI | Pyrrolidine-2,5-dione + N-fluorosuccinimide, mild temp (20–40 °C) | 60–85 | Mild conditions, selective fluorination | Scale-up challenges, reagent cost |

| Continuous Flow Synthesis | Same reagents, continuous flow reactor, optimized temp and flow | 70–90 | Scalable, safe, reproducible | Requires specialized equipment |

| Amidrazone + Cyclic Anhydride | Amidrazone + 2,3-dimethylmaleic anhydride, reflux or RT, 2–21 days | 75–95 (for related derivatives) | Versatile, high yield for analogs | Long reaction times, not direct for fluorinated compound |

| Microwave-Assisted Ugi Cascade | Multi-component reaction, microwave, basic conditions | 57–75 | Rapid, high purity, structural diversity | Primarily for piperazine derivatives |

Research Findings and Optimization Notes

- Fluorination Selectivity: The use of N-fluorosuccinimide ensures selective fluorination at the 1-position without over-fluorination or ring degradation.

- Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective for monitoring reaction progress.

- Solvent Effects: Polar aprotic solvents like acetonitrile improve fluorination efficiency.

- Temperature Control: Mild temperatures prevent decomposition and side reactions.

- Purification: Standard chromatographic techniques yield high-purity this compound suitable for further applications.

Chemical Reactions Analysis

1-Fluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Cyclization Reactions: this compound can participate in cyclization reactions to form more complex heterocyclic compounds.

Scientific Research Applications

Chemical Properties and Reactions

1-Fluoropyrrolidine-2,5-dione has the molecular formula . The presence of the fluorine atom enhances its reactivity and interaction with biological targets. Key chemical reactions involving this compound include:

- Substitution Reactions : The fluorine atom can be replaced with other nucleophiles under specific conditions.

- Oxidation and Reduction : This compound can undergo redox reactions, leading to various derivatives.

- Cyclization Reactions : It can participate in cyclization to form more complex structures.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the development of novel materials with enhanced properties.

Biology

Research indicates that this compound interacts with various enzymes and proteins, making it a subject of interest in biological studies. Notably, it has been studied for its potential to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response modulation and tryptophan metabolism.

Medicine

The therapeutic potential of this compound is being explored across several domains:

- Anticancer Activity : Derivatives have shown promise in inhibiting cancer cell proliferation by targeting IDO1. For instance, studies indicate that certain derivatives significantly inhibit the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Anti-inflammatory Properties : Compounds similar to this one have demonstrated significant anti-inflammatory effects by inhibiting cytokines such as IL-6 and TNF-α.

- Antimicrobial Activity : Evidence suggests that derivatives possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Anticancer Efficacy

A study investigated the effects of pyrrolidine-2,5-dione derivatives on cancer cell lines. Results indicated that certain derivatives significantly inhibited the proliferation of MCF-7 and HeLa cells. One derivative exhibited an IC50 value indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory activity using human peripheral blood mononuclear cells (PBMCs). Derivatives demonstrated varying degrees of inhibition on cytokine production, achieving over 80% inhibition at higher concentrations.

Mechanism of Action

The mechanism of action of 1-Fluoropyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

- Fluorine substitution may improve pharmacokinetic properties compared to bulkier halogens like iodine, which confer toxicity risks .

- The diketopiperazine scaffold (e.g., albonoursin) demonstrates potent antiviral activity, suggesting that fluorinated analogs could similarly target viral enzymes or host pathways .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Antiviral Activity

Diketopiperazine derivatives, such as albonoursin (7) and compound 6, inhibit H1N1 influenza virus with IC₅₀ values in the micromolar range .

Receptor Affinity

Pyrrolidine-2,5-dione derivatives with meta-CF₃ or ortho-OCH₃ substituents exhibit high affinity for 5-HT1A receptors, comparable to known ligands. Fluorine’s electronegativity may similarly modulate receptor interactions, though meta-CF₃ analogs show reduced 5-HT2A affinity compared to chloro-substituted derivatives .

Enzyme Inhibition

Curcuminoids with β-diketone pharmacophores (e.g., curcumin, tetrahydrocurcumin) inhibit DNA methyltransferases (DNMT1) but suffer from poor bioavailability. Fluorinated pyrrolidine-2,5-diones could mimic this activity while offering improved stability .

Biological Activity

1-Fluoropyrrolidine-2,5-dione is a fluorinated derivative of pyrrolidine-2,5-dione, a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H4FNO2. The presence of the fluorine atom significantly influences its chemical properties and biological interactions. The compound can undergo various chemical reactions, including substitution, oxidation, and cyclization, which are essential for its biological activity and applications in medicinal chemistry.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity for these targets. Notably, this compound has been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and immune response modulation .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that derivatives of pyrrolidine-2,5-dione have shown promise as anticancer agents by inhibiting IDO1 activity. This inhibition can enhance T-cell proliferation and improve anti-tumor responses .

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Activity : There is evidence that pyrrolidine derivatives possess antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

A study investigated the effects of pyrrolidine-2,5-dione derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells. One derivative showed an IC50 value indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory activity of various pyrrolidine derivatives using PBMC cultures. Derivatives demonstrated varying degrees of inhibition on cytokine production, with some compounds achieving over 80% inhibition at higher concentrations .

Data Table: Biological Activities of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.